5-Ethoxycarbonyl-2'-deoxycytidine

Description

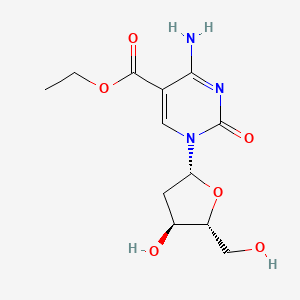

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUBWBLYAVILJG-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Ethoxycarbonyl 2 Deoxycytidine

Strategies for the Chemical Synthesis of 5-Ethoxycarbonyl-2'-deoxycytidine

The creation of this compound involves intricate chemical procedures that can be broadly categorized by the starting materials and the sequence of reactions. These strategies are designed to efficiently introduce the ethoxycarbonyl group at the C5 position of the pyrimidine (B1678525) base and to ensure the correct stereochemistry of the final molecule.

Precursor Selection and Reaction Pathways

The choice of starting material is a pivotal decision in the synthetic route to this compound. A common and effective approach begins with commercially available nucleosides like 2'-deoxyuridine. A key transformation in this pathway is the palladium-catalyzed carbonylation of a 5-halo-2'-deoxyuridine derivative, most commonly 5-iodo-2'-deoxyuridine. This reaction, conducted under an atmosphere of carbon monoxide and in the presence of ethanol, directly installs the ethoxycarbonyl moiety at the desired C5 position. The resulting 5-ethoxycarbonyl-2'-deoxyuridine is then converted to the target cytidine (B196190) analogue. This conversion typically involves a multi-step process where the 4-oxo group is first activated, for instance, by conversion to a 4-triazolyl intermediate, followed by amination with ammonia.

An alternative strategy involves the initial synthesis of the modified base, 5-ethoxycarbonylcytosine, which is then coupled with a protected deoxyribose sugar derivative. This convergent approach allows for the separate optimization of the synthesis of each component before the crucial glycosylation step.

Stereoselective Synthesis and Glycosylation Procedures

Achieving the correct stereochemistry at the anomeric carbon (the β-configuration) is essential for the biological activity of nucleosides. When the synthetic strategy involves coupling the modified base with a sugar, stereoselective glycosylation methods are employed. The Vorbrüggen glycosylation is a widely used and reliable method for this purpose.

In this reaction, a silylated 5-ethoxycarbonylcytosine is reacted with a protected 2-deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose. The reaction is promoted by a Lewis acid, with tin(IV) chloride (SnCl4) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being common choices. The stereochemical outcome is influenced by the protecting groups on the sugar and the reaction conditions, generally favoring the desired β-anomer. More recent advancements have also explored visible-light-induced photoacid catalysis for the synthesis of 2-deoxyglycosides from glycals, offering an alternative approach to stereoselective glycosylation. nih.gov

Optimization of Protecting Group Chemistry and Reaction Conditions

Protecting groups are indispensable in nucleoside synthesis to prevent unwanted side reactions at the hydroxyl groups of the sugar and the exocyclic amino group of the base. youtube.comyoutube.com For the 3'- and 5'-hydroxyl groups of the deoxyribose moiety, acyl groups (e.g., benzoyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl) are frequently used. The N4-amino group of cytosine is often protected with an acyl group, such as a benzoyl group, to prevent its interference in subsequent reactions. nih.gov

The optimization of reaction conditions, including solvent, temperature, and catalyst systems, is crucial for maximizing yield and purity. For instance, in palladium-catalyzed reactions, the choice of ligand and base can significantly affect the outcome. Similarly, the anomeric selectivity in glycosylation reactions is sensitive to the Lewis acid and temperature. The final step in the synthesis is the removal of all protecting groups, typically achieved by treatment with a base like sodium methoxide (B1231860) in methanol (B129727) for acyl groups or a fluoride (B91410) source for silyl ethers.

Preparation of this compound Analogs and Prodrugs

The chemical structure of this compound can be further modified to generate analogs and prodrugs with potentially improved properties. These modifications are typically focused on the deoxyribose moiety and the N4-amino group of the cytosine base.

Modifications on the Deoxyribose Moiety

The hydroxyl groups at the 3' and 5' positions of the deoxyribose are prime targets for modification to create prodrugs or analogs with altered biological activity.

| Position of Modification | Type of Modification | Rationale |

| 5'-OH | Esterification | To increase lipophilicity and enhance cell membrane permeability. |

| 5'-OH | Phosphorylation | To generate the bioactive 5'-triphosphate form. nih.gov |

| 5'-OH | Introduction of an amino group | To create 5'-amino-2',5'-dideoxy analogs with unique biological properties. nih.gov |

| 3'-OH | Esterification/Etherification | To potentially act as chain terminators in DNA synthesis. |

Amino Group Derivatizations at N4 of the Cytosine Base

The exocyclic amino group at the N4 position of the cytosine ring offers another site for chemical derivatization, which can influence the molecule's hydrogen bonding capabilities and enzymatic recognition. nih.gov

| Type of Derivatization | Common Reagents | Potential Effect |

| N4-Acylation | Acyl chlorides or anhydrides | Can act as prodrugs, releasing the parent compound upon in vivo hydrolysis. |

| N4-Alkylation/Arylation | Alkyl or aryl halides | Introduces steric bulk and alters electronic properties, potentially leading to new biological activities. |

Phosphorylation to Nucleoside Mono-, Di-, and Triphosphates

The conversion of this compound to its corresponding 5'-mono-, di-, and triphosphates is a critical step to enable its use in various biological applications, such as enzymatic incorporation into nucleic acids. This transformation can be achieved through both chemical and enzymatic approaches.

Chemical Phosphorylation:

Chemical phosphorylation methods offer versatility in substrate scope. A prominent approach for the synthesis of nucleoside triphosphates is the one-pot Ludwig-Eckstein reaction. nih.govresearchgate.net This method typically involves the reaction of the unprotected nucleoside with a phosphorylating agent like 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and pyrophosphate addition. This approach is advantageous as it often proceeds without the need for protection of the sugar hydroxyls. nih.gov

Another widely used chemical method is the Yoshikawa procedure, which employs phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent. rsc.org While effective, this method can sometimes lead to the formation of side products and may require careful control of reaction conditions to ensure regioselectivity for the 5'-hydroxyl group.

For the synthesis of the triphosphate from a monophosphate precursor, a common strategy involves the activation of the monophosphate, for example, as a phosphorimidazolidate, followed by reaction with pyrophosphate.

Enzymatic Phosphorylation:

Enzymatic methods provide a "greener" and often more regioselective alternative to chemical synthesis. nih.gov Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor, typically ATP, to a nucleoside. Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway of deoxycytidine and has been shown to phosphorylate a variety of 5-substituted deoxycytidine analogs. nih.govnih.gov

The process can be carried out sequentially. First, a specific nucleoside kinase can be used to generate the 5'-monophosphate. Subsequently, a nucleoside monophosphate kinase (NMPK) can convert the monophosphate to the diphosphate (B83284), and finally, a nucleoside diphosphate kinase (NDPK) can generate the triphosphate. This enzymatic cascade mimics the natural pathway of nucleotide synthesis in the cell. Chemoenzymatic strategies combine chemical synthesis of the initial nucleoside with enzymatic phosphorylation to leverage the strengths of both approaches. beilstein-journals.orgumich.edu

Table 1: Comparison of Phosphorylation Methodologies

| Method | Key Reagents/Enzymes | Advantages | Disadvantages |

|---|---|---|---|

| Ludwig-Eckstein | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, pyrophosphate | One-pot reaction, good yields | May require optimization for specific substrates |

| Yoshikawa | Phosphoryl chloride, trialkyl phosphate | Well-established method | Potential for side products, regioselectivity can be an issue |

| Enzymatic | Deoxycytidine kinase, NMPK, NDPK, ATP | High regioselectivity, mild reaction conditions | Enzyme availability and stability can be limiting |

Methodologies for Analytical Characterization in Synthetic Studies

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound and its phosphorylated derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of nucleosides and nucleotides.

¹H NMR provides information on the number and connectivity of protons in the molecule. For this compound, characteristic signals would include those for the anomeric proton (H-1'), the deoxyribose sugar protons, the cytosine base protons (H-6), and the ethyl group of the ethoxycarbonyl moiety. Upon phosphorylation, the signals for the H-5' protons are expected to show a downfield shift and coupling to the phosphorus atom.

¹³C NMR provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester and the carbons of the pyrimidine ring and the deoxyribose sugar would give distinct signals.

³¹P NMR is particularly informative for the phosphorylated derivatives. The monophosphate would show a single resonance, the diphosphate would typically exhibit two coupled phosphorus signals (an AB system), and the triphosphate would show three coupled phosphorus signals (an ABX or ABC system), with characteristic chemical shifts for the α, β, and γ phosphates.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of nucleosides and nucleotides, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer. The mass spectrum of this compound would show a prominent peak corresponding to its protonated molecular ion [M+H]⁺. The phosphorylated derivatives would show corresponding increases in mass.

Table 2: Representative Spectroscopic Data for 2'-Deoxycytidine Derivatives

| Compound | Technique | Characteristic Signals (ppm or m/z) |

|---|---|---|

| 2'-Deoxycytidine | ¹H NMR (D₂O) | H-6: ~7.8, H-1': ~6.2 |

| 2'-Deoxycytidine 5'-monophosphate | ³¹P NMR (D₂O) | ~3.5 |

| 2'-Deoxycytidine 5'-monophosphate | ESI-MS | [M+H]⁺: 308.06 |

Note: The exact chemical shifts and m/z values for this compound and its phosphates may vary depending on the specific experimental conditions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of the target compounds from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for both the analysis and purification of nucleosides and their phosphorylated derivatives.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC used. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the hydrophobicity of the compounds. The triphosphate is more polar than the diphosphate, which is more polar than the monophosphate, and all are more polar than the parent nucleoside. Therefore, in a typical RP-HPLC separation, the triphosphate will elute first, followed by the diphosphate, monophosphate, and finally the nucleoside. rsc.org

Ion-Exchange (IEX) HPLC: This technique separates molecules based on their charge. Anion-exchange chromatography is particularly useful for separating the phosphorylated nucleosides, as the number of negatively charged phosphate groups determines the strength of the interaction with the positively charged stationary phase. In this case, the elution order would be the reverse of RP-HPLC, with the nucleoside eluting first, followed by the monophosphate, diphosphate, and triphosphate. nih.govdupont.com

The purity of the final product is typically assessed by analytical HPLC, where a sharp, symmetrical peak at the expected retention time indicates a pure compound.

Table 3: Typical HPLC Conditions for Nucleoside Analysis

| Parameter | Reversed-Phase HPLC | Ion-Exchange HPLC |

|---|---|---|

| Stationary Phase | C18 | Quaternary ammonium |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM TEAAc, pH 7.1) | Low salt buffer (e.g., 50 mM ammonium bicarbonate) |

| Mobile Phase B | Acetonitrile or Methanol | High salt buffer (e.g., 1 M KCl) |

| Detection | UV Absorbance (e.g., 260 nm) | UV Absorbance (e.g., 260 nm) |

Applications of 5 Ethoxycarbonyl 2 Deoxycytidine in Biochemical and Molecular Biology Research

Utilization as a Biochemical Probe

There is currently a lack of specific published research demonstrating the use of 5-Ethoxycarbonyl-2'-deoxycytidine for labeling newly synthesized DNA. The utility of a nucleoside analogue for this purpose hinges on its ability to be readily taken up by cells, phosphorylated to its triphosphate form, and incorporated into replicating DNA by polymerases. Subsequently, the unique chemical group—in this case, the ethoxycarbonyl group—would need to be detectable through a specific and sensitive method, such as antibody-based detection or a bioorthogonal chemical reaction. While theoretically possible, the specific methodologies and findings for this compound are not established in the literature.

The introduction of a modified nucleoside like this compound into cellular systems could potentially serve as a tool to probe nucleotide metabolism. Its processing by nucleoside kinases and other enzymes of the salvage pathway would provide insights into the substrate specificity of these enzymes. However, specific studies detailing how this compound is metabolized or its effects on these pathways are not currently available.

Research into DNA Demethylation and Epigenetic Regulation

The role of cytosine modifications in epigenetics is a field of intense research. While compounds like 5-Aza-2'-deoxycytidine are well-known inhibitors of DNA methyltransferases, and 5-carboxy-2'-deoxycytidine (B13905427) is an intermediate in active demethylation, there is no direct evidence in the scientific literature to suggest that this compound acts as an inducer of demethylation in cell line models. The mechanism by which it might do so would be a novel area of investigation.

Gene reactivation through the modulation of DNA methylation is a key therapeutic strategy in diseases like cancer. As there is no established role for this compound in inducing demethylation, there are consequently no studies linking it to the reactivation of specific genes in epigenetic research.

Future Directions and Emerging Research Avenues for 5 Ethoxycarbonyl 2 Deoxycytidine Research

Development of Advanced Synthetic Strategies for Enhanced Analog Diversity

The exploration of the full potential of 5-Ethoxycarbonyl-2'-deoxycytidine is intrinsically linked to the ability to synthesize a wide array of its analogs. Future research will necessitate the development of more sophisticated and efficient synthetic methodologies to generate a diverse library of related compounds for structure-activity relationship (SAR) studies.

Key areas of development will include:

Novel Protecting Groups: Traditional oligonucleotide synthesis methods can be incompatible with sensitive functional groups. The development of new protecting groups, such as the 1,3-dithiane-2-yl-methoxycarbonyl (Dmoc) function, will be crucial for the successful incorporation of modified nucleosides into DNA and RNA strands without unintended side reactions. researchgate.net

Efficient Coupling Reactions: Modern cross-coupling reactions, like the Suzuki-Miyaura reaction, have been successfully used to install aryl groups at the C5 position of deoxyuridine, which is a precursor for deoxycytidine analogs. cuny.edu Future strategies will likely focus on adapting and optimizing these and other coupling methods to efficiently modify the pyrimidine (B1678525) ring of this compound, allowing for the introduction of a wide range of substituents.

Stereoselective Synthesis: For analogs modified at the sugar moiety, such as 2'-fluorinated versions, achieving the correct stereochemistry is critical for biological activity and nuclease resistance. researchgate.net Research will continue to focus on developing highly stereoselective synthetic routes to ensure the production of pure, biologically active isomers.

These advanced synthetic approaches will enable the systematic modification of the ethoxycarbonyl group, the cytosine base, and the deoxyribose sugar, thereby generating a rich collection of analogs for biological screening.

| Synthetic Strategy | Goal | Example Application |

| Advanced Protecting Groups | Protect reactive functional groups during multi-step synthesis to prevent side reactions. | Use of Dmoc groups to allow for synthesis of oligonucleotides containing electrophilic moieties. researchgate.net |

| Modern Cross-Coupling | Efficiently create new carbon-carbon or carbon-heteroatom bonds to modify the nucleobase. | Suzuki-Miyaura coupling to synthesize 5-aryl-2'-deoxycytidine analogues. cuny.edu |

| Stereoselective Glycosylation | Control the 3D arrangement of atoms at the sugar moiety, which is crucial for biological recognition. | Synthesis of 2'-(R)-fluorinated versions of epigenetic bases to enhance stability. researchgate.net |

High-Resolution Structural Biology of Compound-Enzyme and Compound-Nucleic Acid Complexes

A fundamental understanding of how this compound and its analogs interact with their biological targets is essential for rational drug design. High-resolution structural biology provides a detailed, atomic-level picture of these interactions, revealing the precise binding modes and conformational changes that underpin biological activity.

Future research in this area will focus on:

Crystallography of Enzyme Complexes: Obtaining high-resolution (e.g., 1.35 Å) crystal structures of analogs bound to target enzymes, such as DNA methyltransferases or viral polymerases, can reveal key van der Waals and hydrogen-bonding interactions. nih.gov This information is invaluable for designing new analogs with improved binding affinity and specificity.

Nucleic Acid Complexes: Determining the structure of oligonucleotides containing this compound, either alone or when bound to proteins, will elucidate how this modification affects DNA or RNA structure, stability, and recognition by cellular machinery.

Advanced Structural Techniques: The use of cutting-edge techniques like serial femtosecond crystallography (SFX) with X-ray free-electron lasers (XFELs) can enable structure determination from microcrystals, overcoming historical limitations related to crystal size and radiation damage. nih.gov This allows for the analysis of challenging biological complexes that are difficult to crystallize.

These structural insights serve as a blueprint for the subsequent design of more potent and selective inhibitors or molecular probes.

Integration of Computational Chemistry and In Silico Drug Design for Novel Analog Discovery

Computational methods have become indispensable in modern drug discovery, offering a way to rapidly screen vast chemical spaces and prioritize candidates for synthesis and testing. beilstein-journals.org For this compound, integrating computational chemistry will accelerate the discovery of novel analogs with desired properties.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. beilstein-journals.org It can be used to screen virtual libraries of this compound analogs against the 3D structures of relevant enzymes to identify promising candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized analogs.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This "virtual fingerprint" can then be used to search for novel chemical scaffolds that could mimic the activity of this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of molecule-target interactions, accounting for target flexibility and predicting the stability of the binding complex over time. beilstein-journals.org

These in silico tools, when used in a synergistic loop with chemical synthesis and biological testing, can significantly streamline the drug discovery process, reducing costs and time. beilstein-journals.orgrug.nl

| Computational Method | Purpose | Application in Analog Discovery |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Virtually screen thousands of designed analogs to prioritize those with the best predicted fit. mdpi.com |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Guide the design of new analogs by predicting how specific chemical modifications will impact activity. |

| Pharmacophore Modeling | Defines the key 3D features necessary for a molecule to interact with its target. | Identify novel and diverse chemical structures that possess the required features for biological activity. |

| MD Simulations | Simulates the movement of atoms over time to assess the stability of a ligand-protein complex. | Verify that a promising docked pose is stable and understand the dynamic interactions involved. beilstein-journals.org |

Application in Systems Biology Approaches for Comprehensive Cellular Impact Assessment

While traditional drug discovery often focuses on a "one-target, one-disease" model, it is increasingly recognized that the effects of a compound on a cell are the result of complex network interactions. nih.gov Systems biology utilizes experimental and computational methods to analyze these regulatory networks on a global scale, providing a holistic view of a drug's action. nih.gov

For this compound, a systems biology approach would involve:

Proteomic and Epigenetic Analysis: Investigating how the compound alters the entire proteome (the set of all proteins) and the epigenome (modifications to DNA and histones). Systems biology is fundamentally a proteomic and epigenetic exercise, as it examines the unfolding of genetic information at the level of proteins and their modifications. nih.gov

Network Pharmacology: Identifying the multiple targets a compound might interact with and mapping these interactions onto cellular signaling pathways. This can help predict not only therapeutic effects but also potential side effects. mdpi.comnih.gov

Integrated Data Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the cellular response to the compound. This allows for the identification of key pathways and nodes that are perturbed by the treatment.

Exploration of Unconventional Biological Activities and Interaction Networks

The initial discovery of a compound's activity often opens the door to finding entirely new and unexpected applications. Future research should actively explore unconventional biological roles for this compound and its derivatives beyond their primary presumed targets.

This exploration can be guided by:

Polypharmacology: Many drugs interact with multiple targets, a concept known as polypharmacology. nih.gov Systematic screening of this compound analogs against diverse panels of enzymes and receptors could uncover novel activities in different disease areas, such as antiviral or antiparasitic effects. nih.gov

Synergistic Combinations: Investigating the compound's ability to work in concert with other therapeutic agents. For example, cytidine (B196190) analogs that act as demethylating agents, like 5-aza-2'-deoxycytidine, can restore sensitivity to chemotherapy drugs in resistant tumors. researchgate.net Similar synergistic interactions could be explored for this compound.

Drug Repurposing: Using computational and experimental screening methods to test the compound against diseases for which it was not originally developed. This can be a highly efficient strategy for finding new therapeutic uses for existing molecules.

By casting a wide net, researchers may identify novel interaction networks and therapeutic opportunities for this versatile class of molecules, expanding their impact on human health.

Q & A

Basic Research Questions

Q. What is the role of 5-Ethoxycarbonyl-2'-deoxycytidine in studying DNA methylation dynamics, and what methodological approaches are recommended for its integration into epigenetic assays?

- Answer : this compound is a modified nucleoside derivative used to investigate DNA methylation mechanisms. Methodological approaches include high-performance liquid chromatography (HPLC) in isocratic mode with reversed-phase columns for resolving nucleoside analogs, as demonstrated in methylation studies of 5-methyl-2'-deoxycytidine . Spectral validation using isotope-labeled internal standards ensures precise identification . Researchers should optimize mobile phase composition (e.g., methanol/water gradients) and employ UV or mass spectrometry detection for quantification .

Q. What are the critical considerations for handling and storing this compound to prevent degradation in experimental settings?

- Answer : Key considerations include:

- Storage : Keep tightly sealed in desiccated conditions at -20°C to avoid hydrolysis or moisture-induced degradation .

- Handling : Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to minimize inhalation risks .

- Contamination Control : Avoid contact with oxidizing agents and ensure separate storage from food or beverages .

Q. What analytical techniques are most suitable for characterizing the stability of this compound under varying physiological pH conditions?

- Answer : Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) is optimal for assessing stability, as validated for 5-formyl-2'-deoxycytidine derivatives . Accelerated stability studies under acidic/basic conditions (pH 1–13) paired with NMR analysis can identify degradation products. Include controls with unmodified 2'-deoxycytidine to benchmark stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and purity for enzymatic studies?

- Answer : Optimization strategies include:

- Reaction Conditions : Use anhydrous solvents (e.g., dimethylformamide) and ethoxycarbonyl chloride under nitrogen atmosphere to minimize side reactions .

- Purification : Employ silica gel chromatography with gradient elution (e.g., chloroform/methanol) followed by recrystallization in ethanol .

- Validation : Confirm purity via HPLC (>98%) and characterize products using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. In chromatographic analysis of this compound, how can co-elution issues with structurally similar nucleosides be resolved to ensure accurate quantification?

- Answer : Co-elution challenges can be addressed by:

- Column Selection : Use ultra-performance liquid chromatography (UPLC) with sub-2-µm particle columns for enhanced resolution .

- Internal Standards : Incorporate isotope-labeled analogs (e.g., N-labeled 2'-deoxycytidine) to correct for matrix effects .

- Mobile Phase Optimization : Adjust pH (4.5–6.5) and ion-pairing agents (e.g., triethylamine acetate) to improve separation .

Q. What experimental designs are appropriate for assessing the impact of this compound on gene-specific methylation patterns in cancer cell models?

- Answer : Key design elements include:

- Dose-Response : Treat cells with 1–10 µM this compound for 48–72 hours, referencing protocols for 5-aza-2'-deoxycytidine .

- Controls : Include untreated cells and a demethylation positive control (e.g., 5-aza-2'-deoxycytidine) .

- Analysis : Combine bisulfite sequencing with methylation-specific PCR (MSP) or combined bisulfite restriction analysis (COBRA) for locus-specific methylation profiling .

Q. How should researchers address discrepancies in methylation levels observed when using this compound across different cell lines or tissue types?

- Answer : Discrepancies may arise due to:

- Enzymatic Variability : Assess DNA methyltransferase (DNMT) activity across models via fluorometric assays .

- Contamination Checks : Verify RNA-free DNA extracts using nucleoside retention time comparisons .

- Replication : Perform ≥3 biological replicates and validate findings with orthogonal methods (e.g., LC-MS/MS vs. HPLC) .

Q. When incorporating this compound into nucleotide analog studies, what enzymatic compatibility tests are necessary to validate its substrate specificity?

- Answer : Conduct:

- Kinetic Assays : Measure and for enzymes like DNA polymerases or kinases using radiolabeled ATP or P-incorporation assays .

- Competition Studies : Compare incorporation rates against natural substrates (e.g., dCTP) in primer extension assays .

- Structural Modeling : Use molecular docking to predict binding interactions with active sites of target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.